molecular formula C5H12ClN5 B12224938 5-hydrazino-1-isopropyl-1H-1,2,4-triazole

5-hydrazino-1-isopropyl-1H-1,2,4-triazole

Cat. No.: B12224938
M. Wt: 177.63 g/mol
InChI Key: MPGKRSDKIZDOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazino-1-isopropyl-1H-1,2,4-triazole is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged structure in pharmacology, known for its ability to engage in hydrogen bonding, its significant dipole moment, and high chemical stability, which are favorable properties for interacting with biological targets . This compound is functionally enriched with a reactive hydrazino group at the 5-position, making it a highly versatile intermediate for the synthesis of diverse heterocyclic libraries, including triazolo-fused systems and molecular hybrids via condensation and cyclization reactions . Researchers can leverage this reagent to develop novel compounds for investigating a wide spectrum of biological activities. The 1,2,4-triazole pharmacophore is a key structural component in numerous clinically used drugs and is extensively documented in scientific literature for its anticancer, antimicrobial, antifungal, and anticonvulsant properties . For instance, derivatives of the 1,2,4-triazole scaffold have demonstrated potent efficacy as anticancer agents by inducing apoptosis and inhibiting cell migration in vitro, and as antifungal agents by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical target in ergosterol biosynthesis . The isopropyl substituent on the triazole ring can influence the molecule's lipophilicity and steric profile, potentially fine-tuning its pharmacokinetic properties and target binding affinity. This product is intended for the synthesis of novel chemical entities for basic research and pre-clinical drug development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C5H12ClN5

Molecular Weight

177.63 g/mol

IUPAC Name

(2-propan-2-yl-1,2,4-triazol-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H11N5.ClH/c1-4(2)10-5(9-6)7-3-8-10;/h3-4H,6H2,1-2H3,(H,7,8,9);1H

InChI Key

MPGKRSDKIZDOJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)NN.Cl

Origin of Product

United States

Spectroscopic and Structural Elucidation of 5 Hydrazino 1 Isopropyl 1h 1,2,4 Triazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-hydrazino-1-isopropyl-1H-1,2,4-triazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment. While specific data for the title compound is not publicly available, analysis of its structural analogues allows for the prediction of its spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group, the triazole ring, and the hydrazino moiety.

Isopropyl Group: The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). Based on data for 1-isopropyl-4,5-diphenyl-1H-1,2,3-triazole and similar structures, the methine proton is anticipated to appear significantly downfield due to the deshielding effect of the adjacent nitrogen atom. nih.govchemsynthesis.com The methyl protons will appear further upfield.

Triazole Ring Proton: The 1,2,4-triazole (B32235) ring has one proton at the C3 position. Its chemical shift is typically observed in the aromatic region, often as a singlet. In related 1,2,4-triazole structures, this proton signal appears at approximately 8.00–8.75 ppm. mdpi.comchemicalbook.com

Hydrazino Protons: The hydrazino group (-NHNH₂) has three protons. The N-H protons are exchangeable and their signals can be broad. Their chemical shifts are variable and depend on the solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as distinct, broad singlets. For example, in 4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole, the NH₂ protons appear as a broad singlet at 5.87 ppm, while the NH proton is observed further downfield at 14.18 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Isopropyl-CH ~5.13 Septet ~7.0
Isopropyl-CH₃ ~1.74 Doublet ~7.0
Triazole C3-H ~8.30 Singlet N/A
Hydrazino-NH Variable, broad Singlet N/A
Hydrazino-NH₂ Variable, broad Singlet N/A

Note: Predicted values are based on analyses of analogous compounds. nih.govmdpi.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals for the two distinct carbons of the isopropyl group and the two carbons of the triazole ring are expected.

Triazole Carbons: The C3 and C5 carbons of the 1,2,4-triazole ring are expected to resonate at significantly different chemical shifts. The C5 carbon, being attached to the electron-donating hydrazino group, would likely appear upfield compared to the C3 carbon. In various substituted 1,2,4-triazoles, these carbons typically appear in the range of 140–170 ppm. mdpi.comresearchgate.netnih.gov For instance, in a related 4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole, the triazole carbons were observed at 167.6 ppm and 147.28 ppm. researchgate.net

Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group will have distinct signals. The methine carbon, being directly attached to the nitrogen of the triazole ring, will be more deshielded and appear further downfield compared to the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Triazole C3 ~145-155
Triazole C5 ~155-168
Isopropyl-CH ~45-55
Isopropyl-CH₃ ~20-25

Note: Predicted values are based on analyses of analogous compounds. mdpi.comresearchgate.netnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Elucidation

To confirm the structural assignments from one-dimensional NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the coupled protons. For this compound, a clear correlation would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals to their corresponding carbon signals: the isopropyl methine proton to its carbon, the isopropyl methyl protons to their carbons, and the triazole C3-H proton to the C3 carbon. This is a powerful tool for unambiguous assignment of the ¹H and ¹³C spectra. nih.govrsc.orgwhiterose.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and N-N bonds. In related hydrazino-triazole structures, characteristic peaks are observed for N-H stretching, C=N stretching of the triazole ring, and N-N stretching. nih.gov The N-H stretching vibrations of the hydrazino group typically appear as broad bands in the 3100-3400 cm⁻¹ region. Aromatic C-H stretching is expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹)
Hydrazino N-H stretch 3100-3400 (broad)
Triazole C-H stretch 3000-3100
Isopropyl C-H stretch 2850-2970
Triazole Ring C=N / N=N stretch 1400-1650
Hydrazino N-H bend 1580-1650

Note: Predicted values are based on general IR correlation tables and data from analogous compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula of this compound (C₅H₁₁N₅). The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the triazole ring and the loss of small stable molecules like N₂. researchgate.netnih.gov For the title compound, characteristic fragmentation pathways would likely include:

Loss of the isopropyl group.

Loss of the hydrazino group.

Cleavage of the triazole ring with the expulsion of N₂.

Sequential loss of neutral molecules from the hydrazino group.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment
141 [M]⁺ (Molecular Ion)
126 [M - CH₃]⁺
98 [M - C₃H₇]⁺
110 [M - NHNH₂]⁺
113 [M - N₂]⁺

Note: These are predicted fragmentation patterns based on the structure and common fragmentation of triazoles. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com Analysis of related triazole structures reveals that the triazole ring is planar. mdpi.comnih.gov X-ray analysis would confirm the substitution pattern on the triazole ring and the conformation of the isopropyl and hydrazino groups relative to the ring. Furthermore, it would elucidate the hydrogen bonding network, which is expected to be extensive due to the presence of the hydrazino group, playing a crucial role in the crystal packing. mdpi.comnih.govmdpi.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental data on the elemental composition of a synthesized compound. This method is crucial for confirming the empirical formula and assessing the purity of the substance. In the study of this compound and its analogues, elemental analysis serves as a definitive tool for stoichiometric validation, ensuring that the synthesized molecule corresponds to its theoretical elemental makeup.

The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are meticulously collected and quantified. From these measurements, the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined with a high degree of accuracy.

The experimental percentage values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis of the target compound and its elemental purity. nih.gov

Detailed Research Findings

Research on 1,2,4-triazole derivatives consistently employs elemental analysis to substantiate the structures of newly synthesized compounds. researchgate.netmdpi.com For instance, in the synthesis of various 1,2,4-triazole scaffolds, the purity of the compounds is often confirmed by elemental analysis, with the results aligning with the calculated values. researchgate.net

A pertinent example is the synthesis and characterization of 4-amino-3-hydrazino-1,2,4-triazole (AHT), a structurally related analogue. For this compound, elemental analysis was calculated for its cationic form [C₂H₇N₆]⁺, demonstrating the application of this technique in confirming the composition of even ionic species. bibliotekanauki.pl Similarly, studies on other complex triazole derivatives, such as those fused with other heterocyclic rings or bearing various substituents, rely on elemental analysis to verify their intricate structures. nih.govnih.gov The synthesis of novel 1,2,4-triazole containing hydrazide-hydrazones and other derivatives also reports the use of elemental analysis to confirm the final structures. researchgate.net

The following data tables present the theoretical elemental composition for this compound and a selection of its analogues, illustrating the expected values that would be used for stoichiometric confirmation.

Interactive Data Table: Theoretical Elemental Analysis of this compound

ElementSymbolAtomic MassMoles in CompoundMass in CompoundPercentage
CarbonC12.01560.0538.44%
HydrogenH1.0081111.0887.10%
NitrogenN14.01684.0653.84%
Total 156.198 100.00%

Interactive Data Table: Theoretical Elemental Analysis of Selected 1,2,4-Triazole Analogues

Compound NameMolecular Formula% Carbon (Calculated)% Hydrogen (Calculated)% Nitrogen (Calculated)
4-Amino-3-hydrazino-1,2,4-triazole (AHT)C₂H₆N₆21.055.3073.65
1H-1,2,4-TriazoleC₂H₃N₃34.784.3860.84
5-Hydrazino-1H-1,2,4-triazoleC₂H₅N₅24.245.0970.67
3,5-Dinitro-1H-1,2,4-triazoleC₂HN₅O₄15.100.6344.03

The synthesis of 3,5-dinitro-1H-1,2,4-triazole, for example, highlights the importance of elemental analysis in not only confirming the final product but also in identifying potential impurities that could affect the compound's properties. nih.gov The consistent application of this analytical method across a wide range of 1,2,4-triazole derivatives underscores its indispensability in synthetic and medicinal chemistry research. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of the Hydrazino 1,2,4 Triazole Moiety

Reactivity of the Hydrazino Group in Heterocyclic Annulation

The hydrazino group, with its two nucleophilic nitrogen atoms, serves as a potent precursor for the construction of fused heterocyclic systems. This is primarily achieved through cyclocondensation reactions where the hydrazino moiety reacts with bifunctional electrophiles to form a new ring fused to the parent triazole core.

The synthesis of fused heterocycles is a cornerstone of medicinal and materials chemistry, and hydrazino-triazoles are excellent starting materials for this purpose. The terminal amino group of the hydrazino moiety provides a primary site for nucleophilic attack, initiating a sequence of reactions that culminates in ring closure.

A common strategy involves the reaction with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of triazolopyridazines. For instance, the reaction of a hydrazino-triazole with a dicarbonyl species can yield a diacylhydrazide intermediate, which subsequently cyclizes under thermal or acidic conditions. nih.gov Similarly, reactions with compounds containing both a carbonyl group and a leaving group can be employed.

Another significant application is the formation of triazolothiadiazines. This can be achieved by reacting 4-amino-triazole-thiones with reagents like phenacyl bromide, where the amino and thione groups participate in the cyclization. nih.gov The hydrazino group in 5-hydrazino-1-isopropyl-1H-1,2,4-triazole can be converted to a thione, which then participates in such annulation reactions.

Furthermore, oxidative cyclization is a powerful method for forming fused systems. For example, 1,2,4,5-tetrazines bearing an amidine fragment, which can be derived from a hydrazino precursor, undergo oxidative cyclization to form nih.govchemicalbook.comacs.orgtriazolo[1,5-b] nih.govchemicalbook.comacs.orgnih.govtetrazines. beilstein-journals.org These reactions underscore the versatility of the hydrazino group in creating a diverse array of fused bicyclic and polycyclic heterocyclic systems.

Table 1: Examples of Fused Heterocyclic Systems from Hydrazino-1,2,4-Triazoles

Reagent/Reaction Type Fused System Formed Reference
Dicarbonyl Compounds Triazolopyridazines nih.gov
Phenacyl Halides (on thione derivative) Triazolothiadiazines nih.gov
Oxidative Cyclization Triazolotetrazines beilstein-journals.org

One of the most fundamental reactions of the hydrazino group is its condensation with aldehydes and ketones to form hydrazones, a class of compounds also known as Schiff bases. xiahepublishing.commdpi.com This reaction is characterized by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by a dehydration step to yield a stable compound containing a carbon-nitrogen double bond (C=N). researchgate.net

The reaction is typically straightforward, often requiring mild heating in a suitable solvent like ethanol. A wide variety of aromatic and aliphatic aldehydes and ketones can be used, allowing for the synthesis of a large library of Schiff base derivatives. mdpi.comnih.gov For example, reacting 4-amino-5-hydrazino-1,2,4-triazole derivatives with various substituted benzaldehydes results in high yields of the corresponding Schiff bases. mdpi.com The formation of these bases is confirmed through spectroscopic methods, such as ¹H NMR, which shows a characteristic signal for the azomethine proton (=CH) in the range of 9.49–10.07 ppm. mdpi.com

These Schiff bases are not merely stable products but are also important intermediates themselves. The imine bond can be further reduced to form a more flexible amine linkage or can participate in further cyclization reactions, demonstrating the synthetic utility of this initial condensation.

Table 2: Schiff Base Formation from Hydrazino-1,2,4-Triazoles

Carbonyl Compound Resulting Functional Group General Application Reference
Aromatic Aldehydes Ar-CH=N-NH-Triazole Synthesis of bioactive molecules mdpi.comnih.gov
Aliphatic Ketones R₂C=N-NH-Triazole Intermediates for further synthesis xiahepublishing.com

Transformations Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with distinct electronic properties. It contains three nitrogen atoms and two carbon atoms, all of which are sp² hybridized. chemicalbook.com The distribution of electrons within the ring makes it susceptible to specific types of chemical transformations.

The 1,2,4-triazole ring exhibits a dualistic nature in substitution reactions. The nitrogen atoms, being electron-rich, are the primary sites for electrophilic attack. chemicalbook.com Conversely, the carbon atoms (C3 and C5) are electron-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic substitution under certain conditions. chemicalbook.com

Electrophilic Substitution: Electrophiles primarily target the ring nitrogen atoms. In N-unsubstituted 1,2,4-triazoles, protonation and alkylation readily occur at the N4 position. chemicalbook.com For 1-substituted triazoles like this compound, the remaining ring nitrogens (N2 and N4) are potential sites for electrophilic attack. Computational and experimental studies on related C-amino-1,2,4-triazoles show that the selectivity of attack at N2 versus N4 can be influenced by the "hardness" or "softness" of the electrophile. acs.orgresearchgate.net Hard electrophiles tend to favor attack at the N4 atom. acs.orgresearchgate.net

Nucleophilic Substitution: The electron-deficient nature of the carbon atoms in the triazole ring makes them targets for nucleophiles, although these reactions often require harsh conditions or the presence of a good leaving group at the carbon position. chemicalbook.com For instance, a bromo-substituted triazole can undergo nucleophilic substitution with a hydrazine to produce a hydrazino-triazole. rsc.org

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of the 1,2,4-triazole system. The parent 1,2,4-triazole exists in a rapid equilibrium between two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. researchgate.netmdpi.com

In this compound, the situation is more complex. While the N1 position is blocked by the isopropyl group, potential tautomerism can still occur involving the remaining ring nitrogen (N4) and the hydrazino group. Prototropic shifts can lead to different isomers, such as an aminimino form or a tautomer where the double bond shifts within the ring.

This tautomeric equilibrium has a profound impact on the molecule's reactivity. Different tautomers expose different reactive sites. For example, one tautomer might present a more nucleophilic nitrogen in the hydrazino group, favoring condensation reactions, while another might enhance the nucleophilicity of a ring nitrogen, making it more susceptible to electrophilic attack. The predominant tautomer under specific reaction conditions (solvent, pH, temperature) will therefore dictate the reaction's outcome and the regioselectivity of derivatization.

Synthetic Utility of this compound as a Versatile Building Block

The combined reactivity of the hydrazino group and the triazole ring makes this compound a highly versatile building block in organic synthesis. Its utility stems from its ability to serve as a scaffold for constructing a wide array of more complex molecular architectures.

The hydrazino group acts as a powerful and versatile functional handle. As detailed previously, it is a gateway to:

Fused Heterocyclic Systems: Through cyclocondensation reactions, it allows for the annulation of new rings, such as pyridazines, thiadiazines, and tetrazines, onto the triazole core. nih.govnih.govbeilstein-journals.org

Schiff Base Derivatives: Through simple condensation with carbonyls, it provides a robust method for linking the triazole moiety to other molecular fragments, a common strategy in drug design. mdpi.com

The 1,2,4-triazole ring itself provides a stable, aromatic core that is a privileged structure in medicinal chemistry, known to be present in compounds with a broad spectrum of biological activities. mdpi.comnih.gov The N-isopropyl group enhances lipophilicity, a property often tuned in drug development. The ring can be further functionalized through electrophilic substitution on its nitrogen atoms, allowing for fine-tuning of the molecule's electronic and steric properties.

Precursor for Novel Heterocyclic Compounds

The hydrazino group of this compound serves as a versatile functional handle for the construction of a variety of fused and substituted heterocyclic systems. The presence of two nucleophilic nitrogen atoms in the hydrazine moiety allows for facile condensation and cyclization reactions with a range of electrophilic reagents, leading to the formation of new ring systems with potential applications in medicinal and materials chemistry.

The reactivity of the hydrazino-1,2,4-triazole core has been demonstrated through its reactions with various carbonyl compounds, including anhydrides and dicarbonyl compounds, to yield fused heterocyclic systems. For instance, the reaction of related hydrazino-triazoles with anhydrides such as isatoic anhydride (B1165640), naphthalic anhydride, and phthalic anhydride derivatives leads to the formation of fused triazolotetrazine and triazolophthalazine structures. researchgate.net These reactions typically proceed via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization to afford the final fused product.

The general scheme for the synthesis of fused heterocyclic compounds from hydrazino-triazoles is depicted below, showcasing the versatility of this precursor in generating diverse molecular architectures.

Table 1: Synthesis of Fused Heterocyclic Compounds from Hydrazino-Triazoles

ReactantReagentResulting Heterocyclic SystemReference
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiolIsatoic AnhydrideTriazolotetrazine derivative researchgate.net
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol1,8-Naphthalic AnhydrideTriazolophthalazine derivative researchgate.net
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiolDiphenic AnhydrideFused triazole derivative researchgate.net
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiolPyromellitic DianhydrideFused triazole derivative researchgate.net
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiolTetrabromophthalic AnhydrideFused triazole derivative researchgate.net
3-amino-5-hydrazinopyrazoleEthyl PyruvatePyrazolotriazine derivative rsc.org
3-amino-5-hydrazino-1,2,4-triazoleDiacetylTriazolotriazine derivative rsc.org
3-amino-5-hydrazino-1,2,4-triazoleBenzilTriazolotriazine derivative rsc.org
Hydrazinophthalazine derivativeCarbon DisulfideTriazolophthalazine thione researchgate.net

It is important to note that while the specific reactivity of this compound has not been extensively detailed in the provided literature, the chemical behavior of structurally similar hydrazino-1,2,4-triazoles provides a strong basis for predicting its synthetic utility as a precursor for novel heterocyclic compounds. The presence of the isopropyl group at the N1 position is expected to influence the solubility and electronic properties of the molecule but not fundamentally alter the characteristic reactivity of the hydrazino group.

Role in Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. The hydrazino-1,2,4-triazole moiety, by virtue of its multiple reactive sites, is an excellent candidate for participation in such reactions, enabling rapid structural diversification and the generation of libraries of novel compounds.

While specific examples detailing the use of this compound in MCRs are not explicitly covered in the provided search results, the general reactivity of hydrazines and triazoles in these transformations is well-documented. Hydrazones, which can be readily formed from hydrazino-triazoles and aldehydes or ketones, are key intermediates in many MCRs. For example, a base-promoted, three-component reaction of 4-hydroxycoumarin, trans-β-nitrostyrene, and an aldehyde hydrazone has been reported to yield hybrid molecules linking 1,3-diones and 1,2,4-triazoles. rsc.org This highlights the potential for hydrazino-triazoles to be incorporated into complex scaffolds through MCR strategies.

Furthermore, the ambiphilic nature of hydrazones derived from hydrazino-triazoles can be exploited in formal [3+2] cycloaddition reactions for the synthesis of multi-substituted N-alkyl-1H-1,2,4-triazoles. rsc.org These reactions demonstrate the versatility of the hydrazone intermediate in constructing diverse triazole-containing structures.

The application of MCRs provides an efficient pathway to novel molecular frameworks that would otherwise require lengthy, multi-step syntheses. The potential for this compound to participate in such reactions opens up avenues for the creation of diverse chemical libraries for various applications.

Table 2: Examples of Multi-Component Reactions Involving Triazole Precursors

Reaction TypeReactantsResulting Product TypeReference
Base-Promoted Three-Component Reaction1,3-Dione, β-Nitrostyrene, Aldehyde HydrazoneHybrid 1,3-dione-1,2,4-triazole scaffolds rsc.org
Formal [3+2] CycloadditionN,N-dialkylhydrazone, NitrileMulti-substituted N-alkyl-1,2,4-triazoles rsc.org
Electrochemical Multi-component ReactionAryl hydrazine, Paraformaldehyde, NH4OAc, Alcohol1,5-disubstituted and 1-aryl 1,2,4-triazoles nih.gov
Triflic Anhydride Activated One-Pot SynthesisSecondary Amide, Hydrazide3,4,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org

The data presented in these tables are based on the reactivity of related hydrazino-triazoles and hydrazones, providing a strong indication of the potential synthetic routes available for the derivatization of this compound.

Computational Chemistry and Molecular Modeling Studies of 5 Hydrazino 1 Isopropyl 1h 1,2,4 Triazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties and predict the reactivity of these triazole analogues.

Density Functional Theory (DFT) calculations, using the B3LYP functional and 6-31G basis set, have been utilized to analyze the molecular properties of Schiff base derivatives of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. nih.gov These calculations provide valuable information about the optimized geometry, energy, and electronic distribution within the molecules.

A study on six such derivatives, labeled A1 through A6, revealed variations in their energetic properties, which correlate with their observed biological activities. nih.gov The calculated energies for these compounds provide a basis for understanding their relative stabilities.

Table 1: Calculated Energies of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole Schiff Base Derivatives

Compound Calculated Energy (Hartree)
A1 -1325.88
A2 -1325.88
A3 -1400.78
A4 -1400.78
A5 -1475.67
A6 -1475.67

Data sourced from a study on 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller energy gap suggests higher reactivity. nih.gov

For the 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole Schiff base derivatives, FMO analysis showed that the HOMO is primarily located on the benzene (B151609) ring and the triazole ring, while the LUMO is distributed across the entire molecule. nih.gov The energy gaps for compounds A1 and A2 were found to be relatively small, suggesting higher reactivity, which is consistent with their observed biological activity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Analogues

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
A1 -5.89 -1.78 4.11
A2 -5.92 -1.85 4.07

Data sourced from a study on 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov

For the Schiff base derivatives of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, the MEP maps revealed that the negative potential is concentrated around the nitrogen atoms of the triazole ring and the sulfur atom. nih.gov The positive potential is located around the amino and hydrazino groups. This distribution of electrostatic potential helps in understanding the non-covalent interactions, such as hydrogen bonding, that these molecules can form with biological targets. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to predict the interaction between a ligand and a protein's active site.

Molecular docking studies on the Schiff base derivatives of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole have been performed to predict their binding modes and affinities with fungal protein targets. nih.gov These studies have shown that the compounds can fit into the active site of the target protein, forming hydrogen bonds and other interactions with key amino acid residues.

For instance, compounds A1 and A2 exhibited the lowest docking energies, indicating strong binding affinity to the target protein. nih.gov The docking results for these compounds showed the formation of hydrogen bonds between the triazole ring, the hydrazino group, and amino acid residues in the active site of the protein. nih.gov

Table 3: Molecular Docking Scores of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole Schiff Base Derivatives

Compound Docking Energy (kcal/mol)
A1 -8.33
A2 -9.00
A3 -7.52
A4 -7.89
A5 -7.15
A6 -7.92

Data sourced from a study on 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole derivatives. nih.gov

Conformational analysis within the active site is a critical aspect of molecular docking. It reveals how the ligand adapts its shape to fit the binding pocket of the protein. For the 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole analogues, the docking studies illustrated that the planarity of the triazole and benzene rings, along with the flexibility of the hydrazone linkage, allows the molecules to adopt favorable conformations for binding. nih.gov

The interactions observed in the docking simulations typically involve the nitrogen atoms of the triazole ring and the hydrazino group acting as hydrogen bond acceptors, while the NH protons can act as hydrogen bond donors. nih.govresearchgate.net These interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's potential as an inhibitor.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For compounds like 5-hydrazino-1-isopropyl-1H-1,2,4-triazole, MD simulations offer crucial insights into their flexibility and stability, which are key determinants of their interaction with biological targets. nih.govmdpi.com

MD simulations on various 1,2,4-triazole (B32235) derivatives have demonstrated that while the core triazole ring is structurally rigid, substituents introduce significant conformational freedom. mdpi.com In the case of this compound, the key flexible points are the rotatable bonds connecting the isopropyl and hydrazino groups to the triazole ring. The simulations track these movements, helping to identify the most stable and frequently occurring conformations (conformers) in a simulated biological environment, typically water. frontiersin.org

The stability of the molecule and its complexes with biological targets, such as enzymes, is assessed using metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). frontiersin.orgpensoft.net A stable RMSD value over the simulation time indicates that the system has reached equilibrium. frontiersin.org RMSF analysis highlights the most mobile regions of the molecule. For this compound, the terminal amine of the hydrazino group would be expected to show high fluctuation, indicating a flexibility that could be crucial for forming hydrogen bonds within a receptor's active site. nih.gov Studies on similar triazole derivatives have used simulations of up to 200 nanoseconds to confirm the stability of ligand-protein complexes. frontiersin.org

Computational Prediction of Pharmacokinetic-Relevant Parameters (e.g., ADME properties)

The viability of a compound as a potential drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico tools are widely used to predict these pharmacokinetic parameters early in the drug discovery process, allowing researchers to prioritize compounds with favorable characteristics. zsmu.edu.uanih.gov

For this compound and its analogues, computational models can estimate a range of ADME-relevant properties. Software platforms like SwissADME are frequently used to calculate physicochemical descriptors that influence pharmacokinetics. zsmu.edu.uapensoft.netnih.gov These descriptors include molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, which are evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. pensoft.netscitechnol.com

Studies on various 1,2,4-triazole derivatives consistently show that these compounds often have favorable ADME profiles. zsmu.edu.uanih.gov For instance, many are predicted to have good gastrointestinal absorption and oral bioavailability. zsmu.edu.uanih.govscitechnol.com Computational tools can also predict potential interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, which is crucial for determining a compound's metabolic stability. nih.gov Predictions for triazole fungicides, for example, have shown that they are likely to be metabolized by CYPs. nih.gov

Table 1: Illustrative Computationally Predicted ADME Properties This table shows a representative example of ADME parameters as they would be predicted for a compound like this compound using standard in silico tools.

PropertyPredicted ValueSignificance for Drug-Likeness
Molecular Weight < 500 g/mol Adheres to Lipinski's Rule, favorable for absorption.
LogP (Lipophilicity) 1.0 - 3.0Indicates a good balance between solubility and membrane permeability.
Hydrogen Bond Donors ≤ 5Adheres to Lipinski's Rule, impacts permeability and solubility.
Hydrogen Bond Acceptors ≤ 10Adheres to Lipinski's Rule, impacts permeability and solubility.
Polar Surface Area (PSA) < 140 ŲAssociated with good oral bioavailability.
Gastrointestinal (GI) Absorption HighSuggests good absorption from the gut.
Blood-Brain Barrier (BBB) Permeant No/LowIndicates a lower likelihood of central nervous system side effects.
CYP450 Inhibitor Predictions for 1A2, 2C9, 2C19, 2D6, 3A4Identifies potential for drug-drug interactions.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, explaining how a molecule's structure relates to its biological activity. unc.edunih.govnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide a quantitative basis for SAR, guiding the design of more potent and selective analogues. imist.maimist.majmaterenvironsci.com

For derivatives of 1,2,4-triazole, 3D-QSAR studies are performed to build models that correlate the physicochemical properties of a series of compounds with their biological activities. imist.maresearchgate.net These models generate contour maps that highlight regions where steric, electrostatic, or other properties should be modified to enhance activity. imist.maimist.ma For example, a QSAR model might indicate that increasing the positive electrostatic potential near the hydrazino group could improve binding to a target enzyme.

Molecular docking is another critical computational technique used to predict how a ligand, such as this compound, binds to the three-dimensional structure of a biological target. nih.govrsc.org Docking studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. pensoft.netnih.gov For many triazole-based inhibitors, a key interaction involves one of the triazole's nitrogen atoms coordinating with a central metal ion (e.g., in a heme group) or forming a critical hydrogen bond within the active site. frontiersin.org SAR studies on triazole-pyrrolopyrimidine derivatives, for instance, used molecular docking to show that a specific interaction with a histidine residue conferred high selectivity. nih.gov

By combining QSAR and docking, researchers can rationally design new analogues. If docking reveals a vacant hydrophobic pocket near the isopropyl group, SAR would suggest synthesizing analogues with larger alkyl groups at that position to improve binding affinity.

Table 2: Illustrative SAR Data from a Hypothetical Docking Study This table provides a hypothetical example of how computational docking scores could inform SAR for analogues of this compound against a target enzyme.

Analogue (Substitution at position 1)Predicted Binding Energy (kcal/mol)Rationale for Activity Change
1-isopropyl (parent) -7.8Forms key hydrogen bond via hydrazino group; moderate hydrophobic interaction.
1-ethyl -7.2Reduced hydrophobic contact compared to isopropyl, leading to weaker binding.
1-tert-butyl -7.5Potential minor steric hindrance with an active site residue, slightly reducing affinity.
1-cyclopropyl -8.1Favorable hydrophobic interactions within the binding pocket without steric clash.
1-phenyl -6.9Significant steric clash with the entrance of the binding pocket, reducing binding affinity.

Advanced Applications and Chemical Utility of 1,2,4 Triazole Scaffolds

Role in Coordination Chemistry and Ligand Design

The 1,2,4-triazole (B32235) ring system, with its multiple nitrogen atoms, is a versatile building block in coordination chemistry. These nitrogen atoms can act as donor sites, allowing the triazole moiety to coordinate with a wide range of metal ions. The specific substitution on the triazole ring, such as the presence of a hydrazino group, can further enhance its coordination capabilities and lead to the formation of complex structures with interesting properties.

Metal-Complexing Agents and Bridging Ligands in Supramolecular Chemistry

Derivatives of 1,2,4-triazole are well-known for their ability to act as ligands in the formation of metal complexes. The nitrogen-rich triazole ring can coordinate to metal ions in various ways, including monodentate, bidentate, and bridging coordination modes. This versatility makes them valuable in the construction of supramolecular assemblies. For instance, 1,2,3-triazoles, which are isomeric to 1,2,4-triazoles, have been shown to participate in diverse supramolecular interactions, including the complexation of anions through hydrogen and halogen bonding. researchgate.net The hydrazino group, with its additional nitrogen atoms, can provide further coordination sites, facilitating the formation of polynuclear complexes. iaea.org The ability of the triazole ring to act as a linker between metal centers is crucial in the design of supramolecular structures with specific topologies and functions.

The table below summarizes the coordination behavior of some 1,2,4-triazole derivatives with various metal ions.

LigandMetal Ion(s)Coordination ModeResulting Structure
1,2,4-triazoleCo(II), Ni(II), Cu(II), Zn(II), Cd(II)BridgingPolynuclear complexes iaea.org
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazoleNi(II), Co(II), Cd(II), Cu(II)MononuclearMononuclear complexes semanticscholar.orgnih.gov
1-[3'-(1,2,4-triazol-4-yl)propyl]tetrazoleCu(II)Bridging bis-monodentateMetal-Organic Framework rsc.org

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of both the metal centers and the organic linkers allows for the design of MOFs with specific pore sizes, shapes, and functionalities, making them suitable for applications such as gas storage, separation, and catalysis.

The 1,2,4-triazole scaffold is an excellent candidate for use as an organic linker in MOFs due to its ability to bridge multiple metal centers. The nitrogen atoms of the triazole ring can coordinate to metal ions, leading to the formation of robust and porous frameworks. For example, a MOF constructed from a ligand containing both a 1,2,4-triazole and a tetrazole unit has been synthesized, demonstrating the utility of these heterocycles in creating complex porous architectures. rsc.org The introduction of a 1,2,4-triazole has also been shown to assist in the derivation of nitrogen-doped carbon nanotubes from MOFs, which have applications in electrocatalysis. nih.gov Theoretical studies have also explored the potential of triazole-based MOFs for applications such as CO2 capture. scispace.com

Development in Materials Science

The unique chemical properties of the 1,2,4-triazole ring have led to its incorporation into a variety of advanced materials. These materials often exhibit enhanced thermal stability, energetic properties, and protective capabilities.

Energetic Materials with Tunable Properties

Nitrogen-rich heterocyclic compounds, including 1,2,4-triazoles, are of great interest in the field of energetic materials. The high nitrogen content contributes to a large positive heat of formation, which is a key characteristic of energetic compounds. Upon decomposition, these materials release a significant amount of energy and produce environmentally benign dinitrogen gas.

The introduction of specific functional groups onto the 1,2,4-triazole ring allows for the tuning of the energetic properties. For example, the incorporation of a hydrazino group can increase the heat of formation and density of the resulting material. researchgate.netresearchgate.net The synthesis of 5-hydrazino-3-nitro-1,2,4-triazole has been reported as a platform for developing powerful and thermally stable energetic compounds. rsc.org Salts derived from 4-amino-3-hydrazino-1,2,4-triazole have been investigated as energetic materials with good detonation performance and thermal stability. bibliotekanauki.pl

The table below presents data on some energetic materials based on hydrazino-triazole derivatives.

CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Thermal Stability (Td °C)
Hydrazinium 3,5-dinitroamino-1,2,4-triazole1.899000194-196 energetic-materials.org.cn
4-Amino-3-hydrazino-1,2,4-triazolium 5-nitrotetrazolate1.7898831164.9 researchgate.net

Polymers and Functional Coatings for Advanced Applications

Polymers incorporating the 1,2,4-triazole moiety have been developed for a range of applications, leveraging the thermal stability and chemical resistance of the triazole ring. For instance, copolymers containing 1-vinyl-1,2,4-triazole (B1205247) have been synthesized and characterized, demonstrating their potential as heat-resistant materials. rsc.org Energetic polymer salts have also been prepared from 1-vinyl-1,2,4-triazole derivatives, combining the properties of energetic materials with the processability of polymers. researchgate.net

The 1,2,4-triazole ring system can also be incorporated into functional coatings. The ability of triazoles to interact with metal surfaces makes them effective components in protective coatings, particularly for corrosion inhibition.

Corrosion Inhibition Applications in Diverse Systems

Derivatives of 1,2,4-triazole are widely recognized as effective corrosion inhibitors for various metals and alloys in different corrosive environments. ijsr.net The mechanism of inhibition typically involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pair electrons on the nitrogen atoms and any sulfur atoms present in the molecule play a crucial role in the adsorption process.

The presence of a hydrazino group can enhance the corrosion inhibition efficiency due to the additional nitrogen atoms available for coordination with the metal surface. nih.gov Studies on 4-amino-3-hydrazino-5-thio-1,2,4-triazoles have demonstrated their effectiveness in protecting steel in acidic media. bohrium.com The inhibition efficiency is influenced by the molecular structure of the inhibitor, including the nature of the substituent groups.

The table below provides an overview of the corrosion inhibition performance of some triazole derivatives.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)
2,4-dihydrazino-6-methoxy-1,3,5-triaizineSteelAcidic95 at 25 ppm nih.gov
3-sulphinylalkyl-5-amino-1H-1,2,4-triazolesCopperNeutral chlorideIncreases with chain length researchgate.net
3-substituted 1,2,4-triazoleSteelH₂SO₄Effective at 5 mM mdpi.com

In-depth Scientific Review of 5-hydrazino-1-isopropyl-1H-1,2,4-triazole Remains Unfeasible Due to Lack of Publicly Available Research

A comprehensive review of the chemical compound this compound, focusing on its advanced applications in sensors, energy storage, chemical biology, and as a molecular scaffold, cannot be completed at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific published research on this particular molecule.

The planned article was to be structured around a detailed outline, including its role in energy systems, as a molecular probe for modulating protein-protein interactions, in the investigation of enzyme inhibition, and as a building block for hybrid molecular architectures. However, no dedicated scholarly articles, peer-reviewed papers, or detailed experimental data could be found for "this compound" that would allow for an authoritative and scientifically accurate discussion of these specific topics.

While the broader class of 1,2,4-triazole derivatives is well-documented in scientific literature with wide-ranging applications, including in pharmaceuticals and materials science, this specific isopropyl and hydrazino substituted variant does not appear to be a subject of extensive study in the public domain. The hydrazino group suggests potential as a reactive intermediate for creating larger, more complex molecules, but without specific examples in the literature, any discussion would be purely speculative and fall outside the required factual scope of the intended article.

Consequently, until research on this compound is published and made publicly accessible, a detailed and informative article adhering to the specified outline cannot be generated.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Hydrazino-1-isopropyl-1H-1,2,4-triazole

Currently, dedicated research publications focusing exclusively on this compound are limited. However, the existing body of knowledge on substituted 1,2,4-triazoles and hydrazino-functionalized heterocycles provides a solid foundation for anticipating its chemical behavior and potential utility. The synthesis of related 1,2,4-triazole (B32235) derivatives often involves cyclization reactions of thiosemicarbazides or the functionalization of a pre-formed triazole ring. nepjol.infonih.gov For instance, the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) has been achieved from 5-bromo-3-nitro-1,2,4-triazole, demonstrating a viable pathway for introducing the hydrazino group onto the triazole core. rsc.orgrsc.org It is plausible that an analogous synthetic strategy could be employed for the isopropyl derivative. The hydrazino moiety is known to be a versatile functional group, capable of undergoing a variety of chemical transformations, including condensation reactions to form Schiff bases and cyclization to create fused heterocyclic systems. nih.gov The presence of the isopropyl group at the N1 position is expected to influence the compound's solubility, lipophilicity, and steric hindrance, which in turn would affect its reactivity and biological interactions.

Unexplored Reactivity Pathways and Synthetic Opportunities for Enhanced Derivatization

The synthetic potential of this compound is largely untapped, offering a fertile ground for chemical exploration. The hydrazino group serves as a key handle for a multitude of derivatization reactions.

One major avenue for future research lies in the condensation reactions of the hydrazino moiety with a wide array of aldehydes and ketones. This would lead to the formation of a diverse library of Schiff bases. These products could be further investigated for their biological activities or used as intermediates for more complex molecular architectures.

Another promising area is the cyclization reactions to form fused triazole systems. By reacting this compound with appropriate dicarbonyl compounds or their equivalents, novel triazolo[4,3-b]triazines or other fused heterocyclic systems could be synthesized. These fused systems are often associated with unique photophysical or biological properties. The synthesis of fused triazolo[4,3-b]triazoles from other hydrazino-triazoles has been reported, indicating the feasibility of this approach. rsc.org

Furthermore, the N-alkylation or N-acylation of the hydrazino group could provide another layer of derivatization, allowing for the fine-tuning of the molecule's properties. The reactivity of the hydrazino group in similar triazole compounds suggests that these transformations would be readily achievable.

The table below outlines potential derivatization pathways for this compound based on the known reactivity of analogous compounds.

Reaction Type Reactant Potential Product Significance
CondensationAromatic/Aliphatic AldehydSchiff Base (Hydrazone)Precursors for bioactive molecules and ligands
Cyclizationα-DiketoneFused triazolo-triazine systemNovel heterocyclic scaffolds with potential applications
AcylationAcyl ChlorideN-Acyl-hydrazino derivativeModification of electronic and steric properties
SulfonylationSulfonyl ChlorideN-Sulfonyl-hydrazino derivativeIntroduction of pharmacologically relevant groups

Potential for Advanced Material Science Applications through Molecular Engineering

The application of 1,2,4-triazole derivatives in material science is a rapidly expanding field, and this compound presents intriguing possibilities for the design of novel materials. researchgate.net The electron-deficient nature of the 1,2,4-triazole ring can impart useful electron-transport and hole-blocking properties, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net

Through judicious molecular engineering, derivatives of this compound could be designed to possess specific material properties. For instance, the introduction of chromophoric or fluorophoric groups through reaction at the hydrazino moiety could lead to new dyes and fluorescent probes .

Moreover, the hydrazino group can act as a ligand for metal coordination, opening the door to the synthesis of novel metal-organic frameworks (MOFs) . These MOFs could exhibit interesting properties such as porosity for gas storage, catalysis, or sensing applications. The ability of triazoles to coordinate with transition metals is well-established. bohrium.com

The potential to polymerize derivatives of this compound could also be explored. Polymers incorporating the 1,2,4-triazole unit have been investigated for their thermal stability and optical properties. researchgate.net The isopropyl group might enhance the solubility and processability of such polymers.

Future Directions in Computational Design and Synthesis of Novel Derivatives

Computational chemistry offers a powerful tool to guide the synthesis and exploration of novel derivatives of this compound. rsc.orgnih.gov Future research should leverage computational methods to predict the properties and reactivity of new compounds before their synthesis, thus saving time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent molecule and its derivatives. This can provide insights into its reactivity and help in the rational design of new synthetic targets.

Molecular docking studies could be performed to predict the binding affinity of designed derivatives with various biological targets. Given that many 1,2,4-triazole derivatives exhibit a wide range of biological activities, this approach could identify promising candidates for further experimental investigation. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be undertaken once a library of derivatives with measured activities is established. This would help in identifying the key structural features responsible for a particular biological or material property.

The synergy between computational design and experimental synthesis will be crucial in unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.